molecular formula C14H21N5O5 B10904323 ethyl 4-[2-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoyl]piperazine-1-carboxylate

ethyl 4-[2-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoyl]piperazine-1-carboxylate

Cat. No.: B10904323
M. Wt: 339.35 g/mol
InChI Key: ZSTRDOIKLNBVNR-UHFFFAOYSA-N
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Description

Ethyl 4-[2-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoyl]piperazine-1-carboxylate is a complex organic compound that features a pyrazole ring, a piperazine ring, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[2-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoyl]piperazine-1-carboxylate typically involves multiple steps. One common approach starts with the preparation of the pyrazole ring, followed by the introduction of the nitro group and the esterification process. The piperazine ring is then incorporated through a series of substitution reactions. The reaction conditions often involve the use of solvents like ethanol and catalysts such as palladium on carbon (Pd/C) under hydrogenation conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[2-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoyl]piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, strong acids or bases for hydrolysis, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reaction conditions. For example, reduction of the nitro group can yield an amino derivative, while hydrolysis of the ester group can produce the corresponding carboxylic acid .

Scientific Research Applications

Ethyl 4-[2-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoyl]piperazine-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of advanced materials with specific functional properties.

Mechanism of Action

The mechanism of action of ethyl 4-[2-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoyl]piperazine-1-carboxylate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the piperazine ring can interact with biological receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Ethyl 4-[2-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoyl]piperazine-1-carboxylate can be compared with other similar compounds, such as:

Properties

Molecular Formula

C14H21N5O5

Molecular Weight

339.35 g/mol

IUPAC Name

ethyl 4-[2-(3-methyl-4-nitropyrazol-1-yl)propanoyl]piperazine-1-carboxylate

InChI

InChI=1S/C14H21N5O5/c1-4-24-14(21)17-7-5-16(6-8-17)13(20)11(3)18-9-12(19(22)23)10(2)15-18/h9,11H,4-8H2,1-3H3

InChI Key

ZSTRDOIKLNBVNR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C(C)N2C=C(C(=N2)C)[N+](=O)[O-]

Origin of Product

United States

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